2-[4-(chloromethyl)phenoxy]Pyrimidine
Description
2-[4-(Chloromethyl)phenoxy]pyrimidine is a pyrimidine derivative substituted at the 2-position with a 4-(chloromethyl)phenoxy group. This compound has garnered attention in agrochemical research due to its structural versatility and bioactivity. Notably, 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine (a derivative with additional methoxy groups at positions 4 and 6 of the pyrimidine ring) was synthesized via a reaction involving [4-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]methanol and thionyl chloride, yielding colorless crystals with a melting point of 354–356 K . The compound exhibits herbicidal and fungicidal activities, attributed to its planar aromatic rings (pyrimidine and benzene) and the chloromethyl group, which may enhance reactivity and target binding .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H,8H2 |
InChI Key |
CDGNNFYCLMOZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Herbicidal Activity
- 4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetate derivatives (e.g., 2-(4-hydroxyphenyloxy)-4,6-disubstituted pyrimidines) demonstrate high herbicidal activity against monocotyledonous weeds (e.g., Digitaria sanguinalis L.) at 50–100 mg/L. The methoxy groups at positions 4 and 6 enhance stability and target affinity, leading to fewer side reactions during synthesis compared to non-methoxy analogs .
Enzyme Inhibition
- Boronic acid-containing pyrimidines, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid, inhibit fungal histone deacetylases (e.g., MoRPD3) at low concentrations (1 µM). The boronic acid group facilitates tight binding to enzyme active sites, unlike the chloromethyl group in this compound, which may rely on alkylation mechanisms .
Structural and Physicochemical Comparisons
Table 1: Key Properties of Pyrimidine Derivatives
Key Observations:
Halogen Effects: Chlorine and bromine substituents (e.g., in 5-bromo-2-chloropyrimidin-4-amine) increase molecular weight and influence crystal packing via halogen bonding. Bromine’s larger atomic radius enhances van der Waals interactions compared to chlorine .
Substituent Position: 2-[4-(Chloromethyl)phenyl]pyrimidine (positional isomer with chloromethyl on benzene instead of phenoxy) has a lower melting point (83–84.5°C) than this compound, highlighting the phenoxy group’s role in stabilizing intermolecular interactions .
Methoxy groups improve solubility and reduce metabolic degradation, as seen in herbicidal derivatives .
Crystallographic and Conformational Analysis
- 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine exhibits a dihedral angle of 64.2° between the pyrimidine and benzene rings, affecting molecular packing and ligand-receptor binding .
- In contrast, 5-bromo-2-chloropyrimidin-4-amine forms a planar pyrimidine ring with Br, Cl, and N7 coplanar, enabling hydrogen-bonded dimerization in the crystal lattice .
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